CPS2 Demonstrates Superior Degradation Efficiency (DC50) in Cancer Cell Lines Compared to Alternative PROTACs
CPS2 achieves exceptionally low DC50 values for CDK2 degradation in multiple cancer cell lines, outperforming other reported CDK2-targeting PROTACs. In MV-4-11 AML cells, CPS2 exhibits a DC50 of 1 nM, and in MDA-MB-231 breast cancer cells, a DC50 of 8 nM . In comparison, PROTAC CDK2/9 Degrader-1, a dual CDK2/9 degrader, shows a DC50 of 62 nM for CDK2 in the same cellular context . This represents a 62-fold improvement in degradation potency for CPS2 in the MV-4-11 line relative to the dual degrader.
| Evidence Dimension | CDK2 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 1 nM (MV-4-11 cells); 8 nM (MDA-MB-231 cells) |
| Comparator Or Baseline | PROTAC CDK2/9 Degrader-1: 62 nM (PC-3 cells, CDK2) |
| Quantified Difference | CPS2 achieves 62-fold lower DC50 in MV-4-11 cells (1 nM vs. 62 nM) |
| Conditions | Western blot quantification of CDK2 protein levels after 6-12 hour treatment |
Why This Matters
Lower DC50 indicates that CPS2 requires significantly less compound to achieve robust target degradation, which is critical for in vivo studies where solubility, toxicity, and pharmacokinetic limitations often constrain dosing.
